Methylenebis-(3-chloro-2,6-diethylaniline)
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Overview
Description
Methylenebis-(3-chloro-2,6-diethylaniline) is an organic compound with the molecular formula C21H28Cl2N2. It is primarily used as a chain extender for elastomeric polyurethanes, a curing agent for epoxies, and a precursor for polyamides . This compound is known for its crystalline form and has a molecular weight of 379.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis-(3-chloro-2,6-diethylaniline) can be synthesized through a condensation reaction. The process involves reacting 3-chloro-2,6-diethylaniline with formaldehyde under acidic conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the synthesis of Methylenebis-(3-chloro-2,6-diethylaniline) involves the following steps:
Formation of 3-chloro-2,6-diethylaniline hydrochloride: 3-chloro-2,6-diethylaniline is reacted with hydrochloric acid in an aqueous solution.
Condensation Reaction: Formaldehyde is added dropwise to the solution, and the mixture is heated to facilitate the condensation reaction.
Neutralization and Purification: The reaction mixture is neutralized with a base, and the crude product is isolated.
Chemical Reactions Analysis
Types of Reactions
Methylenebis-(3-chloro-2,6-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methylenebis-(3-chloro-2,6-diethylaniline) has several applications in scientific research:
Mechanism of Action
Methylenebis-(3-chloro-2,6-diethylaniline) exerts its effects by interfering with DNA repair mechanisms, leading to tumor cell death. It exhibits cytotoxic effects and acts as an antineoplastic agent by inhibiting cellular proliferation. The compound’s precise mechanism involves targeting molecular pathways associated with DNA repair and cellular growth.
Comparison with Similar Compounds
Similar Compounds
Methylenebis-(2,6-diethylaniline): Similar structure but lacks chlorine atoms.
Methylenebis-(2,6-dimethylaniline): Contains methyl groups instead of ethyl groups.
Methylenebis-(N,N-diglycidylaniline): Contains glycidyl groups instead of chlorine atoms.
Uniqueness
Methylenebis-(3-chloro-2,6-diethylaniline) is unique due to the presence of chlorine atoms, which enhance its reactivity and make it suitable for specific applications such as curing agents and chain extenders .
Properties
CAS No. |
488862-98-2 |
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Molecular Formula |
C21H28Cl2N2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N,N'-bis(3-chloro-2,6-diethylphenyl)methanediamine |
InChI |
InChI=1S/C21H28Cl2N2/c1-5-14-9-11-18(22)16(7-3)20(14)24-13-25-21-15(6-2)10-12-19(23)17(21)8-4/h9-12,24-25H,5-8,13H2,1-4H3 |
InChI Key |
KIAOWZJSDNJMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)NCNC2=C(C=CC(=C2CC)Cl)CC |
Origin of Product |
United States |
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